5-Bromo-2-isopropylthiazole
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Overview
Description
5-Bromo-2-isopropylthiazole is a heterocyclic compound with the molecular formula C6H8BrNS and a molecular weight of 206.11 g/mol . It is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylthiazole typically involves the bromination of 2-isopropylthiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Oxidation and Reduction Products: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
5-Bromo-2-isopropylthiazole is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the synthesis of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, modulating their activity. The isopropyl group can influence the compound’s lipophilicity and overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-isopropylthiazole: Similar structure but with different substitution pattern.
5-Chloro-2-isopropylthiazole: Chlorine atom instead of bromine.
2-Isopropylthiazole: Lacks the bromine substitution.
Uniqueness
5-Bromo-2-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 5-position enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGOGXRYNVVXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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